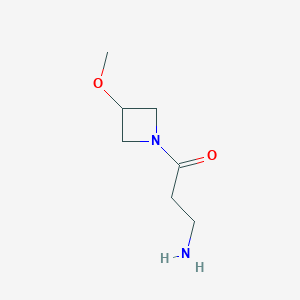

3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one

Overview

Description

3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one, also known as 3-Methoxyazetidine-1-one or 3-MAO, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a cyclic amide that is structurally similar to pyrrolidine, but has an additional oxygen atom in the ring. 3-MAO is a versatile compound that has been used in a variety of laboratory experiments as a reagent, catalyst, and synthon. It has also been used in pharmaceutical research as a lead compound for drug discovery, and in biochemical and physiological research.

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has demonstrated that derivatives of compounds related to 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one, such as novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, exhibit significant antioxidant and anticancer activities. These compounds were more cytotoxic against certain cancer cell lines compared to others, indicating their potential in cancer treatment applications. The antioxidant activity of some derivatives was found to be higher than that of well-known antioxidants like ascorbic acid (I. Tumosienė et al., 2020).

Tubulin-Targeting Antitumor Agents

Structural modifications of 3-phenoxy-1,4-diarylazetidin-2-ones, including those with methoxy and amino substitutions, have led to the identification of compounds with potent antiproliferative properties. These compounds showed significant activity against breast cancer cells, disrupted microtubular structure, and induced apoptosis. Their interaction with the colchicine-binding site on β-tubulin suggests a mechanism of action that could be explored for the development of new anticancer therapies (Thomas F. Greene et al., 2016).

Asymmetric Synthesis Applications

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for the production of (S)-dapoxetine, a medication approved for the treatment of premature ejaculation, highlights the application of these compounds in asymmetric synthesis. This process utilizes specific enzymes for the transesterification reaction, showcasing the utility of 3-amino-1-(3-methoxyazetidin-1-yl)propan-1-one derivatives in the synthesis of pharmaceuticals (Oliver Torre et al., 2006).

Monoamine Oxidase Inhibitors

Derivatives of 3-amino-1-(3-methoxyazetidin-1-yl)propan-1-one have been explored as monoamine oxidase inhibitors, showing selectivity and potency against certain isoforms of the enzyme. This suggests their potential application in the development of treatments for disorders related to monoamine neurotransmission, such as depression and anxiety (A. Mai et al., 2002).

Elastase Inhibitors

The synthesis of 1-alkoxycarbonyl-3-bromoazetidin-2-ones, derived from similar structural frameworks, has been investigated for potential elastase inhibitory activity. These compounds exhibit transient inhibitory effects on the enzyme, suggesting their applicability in developing treatments for conditions involving elastase, such as inflammatory diseases (C. Beauve et al., 1999).

properties

IUPAC Name |

3-amino-1-(3-methoxyazetidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-6-4-9(5-6)7(10)2-3-8/h6H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYXWWUKRHJMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(3-Furoyl)-2-thienyl]acetic acid](/img/structure/B1490780.png)

![methyl [(4Z)-4-[(dimethylamino)methylene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1490789.png)

![2-Chlorobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1490798.png)